3-(4-Methoxyphenyl)azetidin-3-ol
Overview
Description
3-(4-Methoxyphenyl)azetidin-3-ol is a chemical compound with the molecular formula C10H13NO . It has a molecular weight of 163.22 . The compound is typically stored at temperatures between 2-8°C . It is a yellow to brown liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO/c1-12-10-4-2-8(3-5-10)9-6-11-7-9/h2-5,9,11H,6-7H2,1H3 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 163.22 . It is a yellow to brown liquid and is typically stored at temperatures between 2-8°C .Scientific Research Applications
Antitumor Agents
3-(4-Methoxyphenyl)azetidin-3-ol derivatives have shown significant potential in cancer treatment. For instance, certain compounds within this category, such as trans-4-(3-hydroxy-4-methoxyphenyl)-3-phenoxy-1-(3,4,5-trimethoxyphenyl)azetidin-2-one, have demonstrated potent antiproliferative properties. They have been effective in inhibiting the polymerization of tubulin in vitro and disrupting the microtubular structure in cancer cells, leading to cell cycle arrest and apoptosis. These findings suggest a promising avenue for the development of new anticancer drugs (Greene et al., 2016).
Cholesterol Absorption Inhibition
Research on this compound derivatives has also explored their role as cholesterol absorption inhibitors. Such compounds, derived from structural modification and analysis of metabolic pathways, have shown efficacy in lowering cholesterol levels in experimental models. This application is particularly important for the development of drugs aimed at treating hypercholesterolemia and related cardiovascular diseases (Rosenblum et al., 1998).
Synthesis of Cis- and Trans-C-3-Alkyl/Aryl Azetidin-2-ones
The compound has been used as a synthon in the stereoselective synthesis of C-3-alkyl/aryl azetidin-2-ones. This synthesis process is significant for producing molecules known for their cholesterol absorption inhibitor activity. The study of such synthesis methods contributes to the understanding and development of therapeutics for cholesterol management (Tiwari et al., 2006).
Formation of CC'N-Osmium Complexes
The compound has been studied for its utility in forming CC'N-pincer ligands, which are crucial in the synthesis of metal complexes with potential catalytic applications. These complexes have been investigated for their quantum mechanical exchange coupling, a property relevant in various chemical and pharmaceutical applications (Casarrubios et al., 2015).
Antimicrobial Agents
Derivatives of this compound have shown antimicrobial properties. These compounds have been evaluated against various microbes, including Bacillus anthracis, Staphylococcus aureus, and Candida albicans. The structure-activity relationship trends observed in these studies are critical for the development of new antimicrobial agents (Halve et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
3-(4-methoxyphenyl)azetidin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-9-4-2-8(3-5-9)10(12)6-11-7-10/h2-5,11-12H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFQMXLENOVNIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CNC2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677158 | |
Record name | 3-(4-Methoxyphenyl)azetidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917899-26-4 | |
Record name | 3-(4-Methoxyphenyl)azetidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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